1-(3-Chloro-2-fluorophenyl)-2-methoxyethan-1-one
Overview
Description
1-(3-Chloro-2-fluorophenyl)-2-methoxyethan-1-one is a chemical compound with the molecular formula C8H6ClFO . It has a molecular weight of 172.59 . It is typically stored at room temperature under an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Heck Reaction Applications
- Heck Reaction with 3-Fluoro-3-buten-2-one : A study describes the preparation of 3-Fluoro-3-buten-2-one from 1-fluoro-1-chloro-2-methoxy-2-methylcyclopropane, which is then used in a Heck reaction to synthesize Z-3-fluorobenzalacetones (Patrick, Agboka, & Gorrell, 2008).
Synthesis and Separation Studies
- Microwave-Assisted Synthesis and Chiral HPLC Separation of 18F-labeled MaxiPost™ : This research focuses on synthesizing a compound structurally related to 1-(3-Chloro-2-fluorophenyl)-2-methoxyethan-1-one, highlighting its application in neuroprotection and biodistribution studies in rodents (Dischino et al., 2003).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Derivatives : A study synthesized novel compounds similar to this compound and evaluated their antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Material Science and Photocyclization
- Photocyclization of 2-Chloro-Substituted 1,3-Diarylpropan-1,3-diones to Flavones : This study highlights the photochemical behavior of compounds related to this compound, exploring their potential in synthesizing flavones, which could have implications in materials science (Košmrlj & Šket, 2007).
Pharmaceutical Applications
- Syntheses, Characterization, and In-vitro Anti-Inflammatory Activity of Novel Thiophenes : The study focused on synthesizing thiophene derivatives, which bear structural resemblance to this compound, and evaluated their anti-inflammatory activity, suggesting potential pharmaceutical applications (Deka et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .
Properties
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-2-methoxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-5-8(12)6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMZZFNOVODRSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1=C(C(=CC=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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